molecular formula C13H16Cl2N2O B5217936 1-(2,3-dichlorobenzyl)-4-piperidinecarboxamide

1-(2,3-dichlorobenzyl)-4-piperidinecarboxamide

Katalognummer B5217936
Molekulargewicht: 287.18 g/mol
InChI-Schlüssel: IIBQNGFKXXOYJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-dichlorobenzyl)-4-piperidinecarboxamide, commonly known as DCB, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. DCB is a white crystalline powder with a molecular formula of C14H16Cl2N2O and a molecular weight of 305.2 g/mol. This compound has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Wirkmechanismus

The mechanism of action of DCB is not fully understood. However, studies have shown that DCB exerts its pharmacological effects by modulating various signaling pathways and molecular targets in cells. DCB has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. DCB has also been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. DCB has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix and tissue remodeling.
Biochemical and Physiological Effects:
DCB has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, DCB induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins such as Bcl-2. DCB also inhibits the growth and invasion of cancer cells by regulating the expression of various genes and proteins involved in cancer cell proliferation and metastasis. In immune cells, DCB inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and reduces the severity of symptoms in animal models of autoimmune diseases. DCB has also been shown to have neuroprotective effects by inhibiting the activation of microglia and astrocytes, which are involved in neuroinflammation and neurodegeneration.

Vorteile Und Einschränkungen Für Laborexperimente

DCB has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized using simple and cost-effective methods. DCB has also been extensively studied for its pharmacological properties, which makes it a valuable tool for drug discovery and development. However, DCB also has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. DCB also has poor bioavailability, which limits its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for the study of DCB. One of the most promising directions is the development of DCB-based drugs for the treatment of cancer and autoimmune diseases. DCB has shown potent anti-cancer and anti-inflammatory activity in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. Another future direction is the study of the molecular targets and signaling pathways involved in the pharmacological effects of DCB. Understanding the mechanism of action of DCB will help to identify new targets for drug discovery and development. Finally, the development of new synthesis methods and formulations of DCB will improve its solubility and bioavailability, which will enhance its effectiveness in vivo.

Synthesemethoden

DCB can be synthesized using a variety of methods, including the reaction of 2,3-dichlorobenzylamine with piperidinecarboxylic acid, or the reaction of 2,3-dichlorobenzyl chloride with piperidine and subsequent reaction with ammonium carbonate. The most commonly used method for the synthesis of DCB is the reaction of 2,3-dichlorobenzylamine with piperidinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Wissenschaftliche Forschungsanwendungen

DCB has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of DCB is in cancer therapy. Studies have shown that DCB has potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. DCB has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. DCB has also been shown to inhibit the growth and invasion of cancer cells by regulating the expression of various genes and proteins involved in cancer cell proliferation and metastasis.
DCB has also been studied for its potential use in the treatment of inflammation and autoimmune diseases. Studies have shown that DCB has potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). DCB has also been shown to reduce the severity of symptoms in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Eigenschaften

IUPAC Name

1-[(2,3-dichlorophenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O/c14-11-3-1-2-10(12(11)15)8-17-6-4-9(5-7-17)13(16)18/h1-3,9H,4-8H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBQNGFKXXOYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dichlorobenzyl)-4-piperidinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.